molecular formula C6H3BrF3N B3283171 Benzenamine, 3-bromo-2,4,6-trifluoro- CAS No. 762297-95-0

Benzenamine, 3-bromo-2,4,6-trifluoro-

Cat. No.: B3283171
CAS No.: 762297-95-0
M. Wt: 225.99 g/mol
InChI Key: MTFDNVGNGPISNO-UHFFFAOYSA-N
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Description

Benzenamine, 3-bromo-2,4,6-trifluoro- is an aromatic amine compound characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-bromo-2,4,6-trifluoro- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4,6-trifluoroaniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of Benzenamine, 3-bromo-2,4,6-trifluoro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-bromo-2,4,6-trifluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Benzenamine, 3-bromo-2,4,6-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 3-bromo-2,4,6-trifluoro- involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2,4,6-tribromo-
  • Benzenamine, 3-bromo-
  • Benzenamine, 4-bromo-2,6-dimethyl-

Uniqueness

Benzenamine, 3-bromo-2,4,6-trifluoro- is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

3-bromo-2,4,6-trifluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFDNVGNGPISNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297587
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762297-95-0
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762297-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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